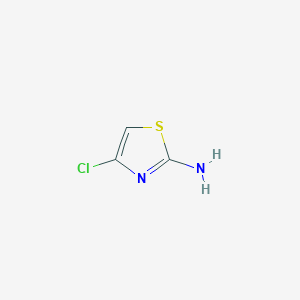

2-Amino-4-chlorothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

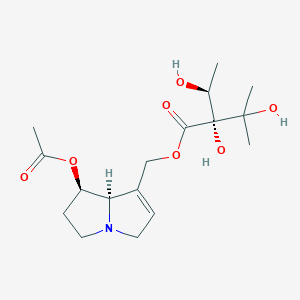

2-Amino-4-chlorothiazole, also known as this compound, is a useful research compound. Its molecular formula is C3H3ClN2S and its molecular weight is 134.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

- Benzothiazoles, including derivatives of 2-Amino-4-chlorothiazole, have been extensively studied for their potent and selective antitumor properties. These compounds are investigated for their ability to inhibit tumor growth through various mechanisms, including cytochrome P450 1A1 induction, DNA adduct formation, and overcoming drug lipophilicity issues through amino acid prodrug development. For instance, studies have shown that amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles exhibit significant in vitro and in vivo antitumor activity, highlighting their potential as clinical agents (Bradshaw et al., 2002; Bradshaw et al., 2001).

Antibacterial Applications

- Some benzothiazole derivatives, including those synthesized from this compound, exhibit antibacterial properties against various pathogenic bacterial species, such as Escherichia coli and Staphylococcus aureus. This suggests their potential in addressing antibiotic resistance and developing new antimicrobial therapies (Mahmood-ul-hassan et al., 2002).

Corrosion Inhibition

- In addition to their biological activities, derivatives of this compound have been investigated for their role in corrosion inhibition, particularly for the protection of metals like iron against corrosion. Quantum chemical parameters and molecular dynamics simulations have been utilized to assess the inhibition performance of these compounds, demonstrating their effectiveness in corrosion protection (Kaya et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-Amino-4-chlorothiazole are cancerous cells. This compound has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

This compound interacts with its targets by inhibiting their proliferation. It is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The exact molecular interactions between this compound and its targets are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell proliferation. By inhibiting these pathways, this compound can prevent the growth and spread of cancerous cells . The specific pathways and their downstream effects are subject to ongoing research.

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell proliferation. For example, one pyrrolidine derivative of 2-aminothiazole could significantly prevent proliferation of MCF-7 and especially HepG2 cell lines . This leads to a reduction in the growth and spread of the cancer.

Safety and Hazards

Future Directions

2-Amino-4-chlorothiazole has emerged as a promising scaffold in medicinal chemistry and drug discovery research. It has been used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . Future research may focus on developing new derivatives of this compound with enhanced therapeutic activities.

Biochemical Analysis

Biochemical Properties

2-Amino-4-chlorothiazole has been found to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound has been shown to exert potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, one of the synthesized compounds, 2-Amino-4- (4-chlorophenyl)-6- (4-phenylthiazol-2-yl)-4 H -pyran-3,5-dicarbonitrile, indicated maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .

Properties

IUPAC Name |

4-chloro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWAKKLWGVLLDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431424 |

Source

|

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-46-7 |

Source

|

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)